An In-depth Technical Guide to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological activities of the novel heterocyclic compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with potential therapeutic applications.
Introduction: The Rationale for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets.[1] The molecular architecture of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a strategic amalgamation of three key pharmacophores: a pyridazine core, a piperazine ring, and a 2-methylphenyl (o-tolyl) substituent. Each of these components has been independently associated with significant biological activities, and their combination in a single molecule presents a compelling case for novel pharmacological properties.
The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The piperazine ring is a prevalent motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its ability to interact with various receptors and transporters.[1][3] The inclusion of a 2-methylphenyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological target, potentially enhancing potency and selectivity.
This guide will delve into the theoretical and practical aspects of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, offering a foundational understanding for its further investigation and development.
Physicochemical Properties
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₅H₁₈N₄ | Based on chemical structure |
| Molecular Weight | 254.33 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Common for similar organic compounds[4] |
| Melting Point | 110-125 °C | Estimated based on similar substituted pyridazines |
| Boiling Point | > 350 °C | Estimated based on similar substituted pyridazines |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water | Typical for moderately polar organic molecules |
| logP (Octanol/Water) | 2.5 - 3.5 | Estimated; indicates moderate lipophilicity and potential for CNS penetration[5] |
| pKa | 7.5 - 8.5 (piperazine nitrogen) | Based on the pKa of similar piperazine derivatives[6] |
Synthesis and Purification
The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be achieved through a multi-step process, beginning with commercially available starting materials. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.
Caption: Proposed two-step synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), 2-methylphenylboronic acid (10.0 g, 73.8 mmol), and sodium carbonate (21.3 g, 201 mmol).
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Solvent Addition: Add a mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
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Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2.0 mmol).
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Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL). Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.
Step 2: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine
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Reaction Setup: In a sealed tube, dissolve 3-chloro-6-(2-methylphenyl)pyridazine (5.0 g, 24.4 mmol) in N-Methyl-2-pyrrolidone (NMP, 50 mL).
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Reagent Addition: Add an excess of piperazine (10.5 g, 122 mmol).
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Reaction: Heat the mixture to 200 °C in a microwave reactor for 1-2 hours, or alternatively, heat at 200 °C in a sealed tube in an oil bath overnight.[7]
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A precipitate should form.
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Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.
Potential Biological Activities and Signaling Pathways
The structural motifs within 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine suggest a range of potential biological activities. Piperazine and pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological effects.[1][2]
Anticipated Pharmacological Profile
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Anticancer Activity: Many pyridazinone derivatives have demonstrated anticancer properties by targeting various kinases and signaling pathways involved in cell proliferation and survival.[8]
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Anti-inflammatory Effects: The pyridazine core is associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[2]
-
Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in CNS-active drugs, suggesting that this compound could have applications as an antidepressant, antipsychotic, or anxiolytic agent.[3][9] It has been shown that some piperazinyl-pyridazine derivatives act as muscarinic receptor antagonists.[5][7]
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Antimicrobial Properties: Both piperazine and pyridazine derivatives have been reported to possess antibacterial and antifungal activities.[1][9]
Hypothetical Signaling Pathway Involvement
Given the prevalence of piperazine-containing compounds as receptor antagonists, a plausible mechanism of action for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine could involve the modulation of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors in the CNS.
Caption: Hypothetical antagonistic action on a GPCR signaling pathway.
Future Directions and Conclusion
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents a promising scaffold for the development of novel therapeutic agents. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The predicted physicochemical properties suggest that this compound is a good candidate for further in-vitro and in-vivo evaluation.
Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. The potential for CNS activity warrants particular attention, and initial assays could include receptor binding studies for various neurotransmitter receptors.
References
-
Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
- Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
-
PubChem. (n.d.). 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. Retrieved from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Retrieved from [Link]
-
Tradeindia. (n.d.). N,N-Bis-(Trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
PubMed. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Western Kentucky University. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
-
Oakwood Chemical. (n.d.). N-Phenyl bis-trifluoromethane sulfonimide. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. N,n-bis-(trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7 at Best Price in Shijiazhuang | De Keda Shijiazhuang Chemical Co,. Ltd. [tradeindia.com]
- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
+
3-Chloro-6-(2-methylphenyl)pyridazine
Resonance-Stabilized Intermediate
+Cl⁻
Target Molecule